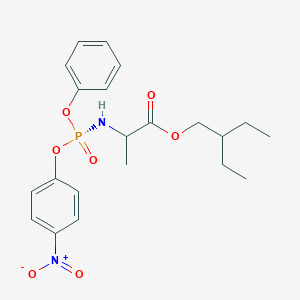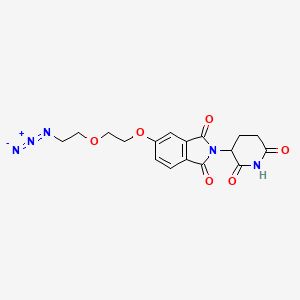
Thalidomide-5'-O-PEG1-C2-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-O-PEG1-C2-azide: is a derivative of thalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is modified with a polyethylene glycol (PEG) linker and an azide functional group, making it a versatile molecule for various scientific applications, particularly in the field of targeted protein degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG1-C2-azide typically involves the following steps:
Thalidomide Activation: Thalidomide is first activated by introducing a reactive group at the 5’ position.
PEGylation: The activated thalidomide is then reacted with a polyethylene glycol (PEG) linker to form Thalidomide-5’-O-PEG1.
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG1-C2-azide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions:
Substitution Reactions: Thalidomide-5’-O-PEG1-C2-azide can undergo nucleophilic substitution reactions, particularly with alkyne-containing molecules, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azide group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically uses copper sulfate and sodium ascorbate as catalysts.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Triazole Derivatives: Formed through CuAAC reactions.
Amine Derivatives: Formed through reduction of the azide group.
科学研究应用
Chemistry: Thalidomide-5’-O-PEG1-C2-azide is used in click chemistry for the synthesis of complex molecules. Its azide group allows for easy conjugation with alkyne-containing molecules, facilitating the creation of diverse chemical libraries.
Biology: In biological research, this compound is used to study protein-protein interactions and protein degradation pathways. It serves as a building block for proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation.
Medicine: Thalidomide-5’-O-PEG1-C2-azide has potential applications in drug development, particularly in the design of targeted therapies for cancer and other diseases. Its ability to selectively degrade disease-causing proteins makes it a valuable tool in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its versatility and reactivity make it an important component in the synthesis of complex drug molecules.
作用机制
Thalidomide-5’-O-PEG1-C2-azide exerts its effects primarily through the recruitment of the cereblon protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker and azide group facilitate the conjugation of the compound to various ligands, enhancing its ability to target specific proteins.
相似化合物的比较
Thalidomide-4’-ether-PEG1-azide: Similar in structure but with an ether linkage instead of a direct attachment to the PEG linker.
Lenalidomide-5’-Linker-Azide: A derivative of lenalidomide with similar functional groups.
Pomalidomide-Linker-Alcohol: Another derivative with a different functional group at the end of the linker.
Uniqueness: Thalidomide-5’-O-PEG1-C2-azide is unique due to its specific combination of thalidomide, PEG linker, and azide group. This combination provides a balance of stability, reactivity, and specificity, making it a versatile tool in various scientific and industrial applications.
属性
分子式 |
C17H17N5O6 |
|---|---|
分子量 |
387.3 g/mol |
IUPAC 名称 |
5-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N5O6/c18-21-19-5-6-27-7-8-28-10-1-2-11-12(9-10)17(26)22(16(11)25)13-3-4-14(23)20-15(13)24/h1-2,9,13H,3-8H2,(H,20,23,24) |
InChI 键 |
NKCUDNOROXKFDO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



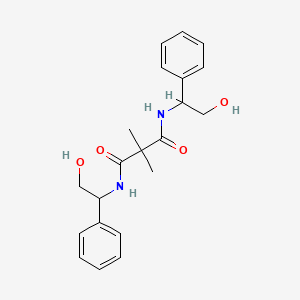
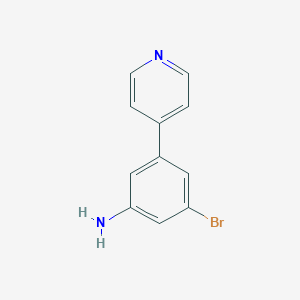

![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
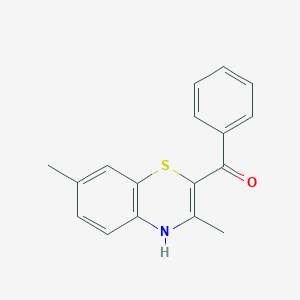
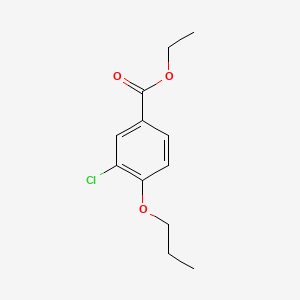
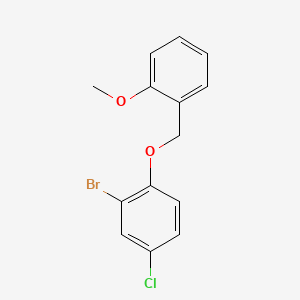

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B14770572.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14770575.png)
